Home > Products > Screening Compounds P131343 > 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- - 90085-12-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

Catalog Number: EVT-1644796
CAS Number: 90085-12-4
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5. It has a molecular weight of 135.1267 . This compound is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound was synthesized by N-alkylation and Suzuki coupling reaction from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the InChI string: InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine include a molecular weight of 135.1267 . More specific properties such as density, boiling point, and vapor pressure are not available in the retrieved sources.

Source and Classification

The compound is classified under the broader category of pyrazolo[3,4-d]pyrimidines. It is synthesized through various methods involving different chemical precursors and reactions. The compound's relevance in scientific research stems from its application as a potential therapeutic agent, especially in targeting specific enzymes involved in cell cycle regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with hydrazine derivatives and pyrimidine precursors.
  2. Cyclization Reactions: A common method includes the cyclization of substituted hydrazones with various electrophiles. For instance, the reaction of ethoxymethylene malononitrile with hydrazine can lead to the formation of the pyrazolo-pyrimidine structure.
  3. Optimization: Reaction conditions such as temperature, solvent choice (e.g., ethanol), and catalysts (e.g., acetic acid) are optimized to enhance yield and selectivity.

Technical details indicate that yields can vary significantly based on the specific reagents and conditions employed. For example, a typical yield reported for one synthetic route was around 71% under optimized conditions using methylamine as a nucleophile .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- is C8H10N6C_8H_{10}N_6. Its structure features a pyrazole ring fused to a pyrimidine ring, with trimethyl substitution on the nitrogen atoms. The compound's crystal structure has been characterized using X-ray diffraction, revealing essential data such as:

  • Crystal System: Monoclinic
  • Unit Cell Dimensions: a=17.06395(16) ,b=4.24549(4) ,c=26.1022(3) a=17.06395(16)\text{ },b=4.24549(4)\text{ },c=26.1022(3)\text{ }
  • Density: Approximately 1.493 g cm31.493\text{ g cm}^3 .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine includes:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where methylamine effectively replaces halogen or other leaving groups in its derivatives.
  2. Formation of Derivatives: It can react with various electrophiles leading to functionalized derivatives that may exhibit enhanced biological activity.

For instance, treatment with dichloro derivatives under specific conditions yielded mono-substituted products with high selectivity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1H-Pyrazolo[3,4-d]pyrimidin-4-amine often involves inhibition of key enzymes such as Cyclin-Dependent Kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation:

  1. Binding Affinity: The compound binds to the active site of CDK2, inhibiting its activity.
  2. Cell Cycle Arrest: This inhibition disrupts normal cell cycle progression, particularly blocking the transition from the G1 phase to the S phase.

Biochemical studies have demonstrated significant cytotoxic effects against various cancer cell lines when treated with this compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Melting Point: Approximately 170171 C170–171\text{ C}
  • Solubility: Soluble in common organic solvents like ethanol and THF.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, particularly in nucleophilic substitution reactions .
Applications

Scientific Uses

1H-Pyrazolo[3,4-d]pyrimidin-4-amine has significant applications in medicinal chemistry:

  • Anticancer Research: Its ability to inhibit key enzymes involved in cell cycle regulation makes it a candidate for developing new anticancer therapies.
  • Pharmacological Studies: Ongoing research aims to explore its potential as a scaffold for designing novel inhibitors targeting various biological pathways.
Introduction to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a privileged heterocyclic system in drug discovery, characterized by its purine-isosteric structure and versatile pharmacological profile. This bicyclic framework comprises a pyrazole ring fused to a pyrimidine ring, with the 4-amino group serving as a key pharmacophoric element. The core structure (CAS 2380-63-4, C₅H₅N₅, MW 135.13) exhibits planar geometry conducive to ATP-binding site interactions in kinases [4]. Its structural similarity to adenine enables competitive inhibition of purine-binding enzymes while offering enhanced metabolic stability and tunable electronic properties through strategic substitutions. The N,N,1-trimethyl derivative exemplifies targeted optimization of this scaffold, where methylation at the 1-position (pyrazole nitrogen) and 4-amino group significantly alters steric, electronic, and pharmacokinetic properties [2] [9].

Historical Evolution of Pyrazolopyrimidine-Based Pharmacophores

The medicinal exploration of pyrazolo[3,4-d]pyrimidines originated in the 1960s with investigations into purine analogs, culminating in the first kinase inhibitors in the early 2000s. Key developmental milestones include:

Table 1: Historical Development of Pyrazolo[3,4-d]pyrimidine Pharmacophores

Time PeriodDevelopment MilestoneTherapeutic Impact
1960-1980Nucleoside analog synthesisAntiviral/antimetabolite applications
1995First crystallographic characterization of stacked U-motifDemonstrated π-π stacking capabilities [7] [8]
2005-2010EGFR inhibitors (e.g., compound V [2])IC₅₀ = 8.21µM (A549 cells); established kinase targeting
2015-2020BTK inhibitors (e.g., Ibrutinib analogs [9])IC₅₀ = 1.2nM (BTK kinase)
2020-Present3rd-gen EGFRT790M/CDK2 inhibitors (e.g., 12b, 4a [2] [3])IC₅₀ = 0.016µM (EGFRWT); 0.21µM (CDK2)

Significant breakthroughs emerged when researchers exploited the scaffold’s capacity for multi-target engagement. The 2022 discovery of compound 12b demonstrated picomolar EGFR inhibition (0.016 µM) combined with potent antiproliferative activity (8.21 µM in A549 cells) through apoptosis induction and G2/M phase arrest [2]. Parallel work on CDK2 inhibitors yielded 4a, which surpassed roscovitine’s potency (IC₅₀ 0.21µM vs. 0.25µM) while maintaining >200-fold selectivity over normal fibroblasts [3]. These advances validated strategic substitutions at N1, C4, and C6 positions to optimize target affinity and cellular penetration.

Role of N,N,1-Trimethyl Substitution in Bioactivity Modulation

The N,N,1-trimethyl modification (methylation at N1 of pyrazole and N4-amino group) induces profound effects on molecular recognition and cellular activity:

  • Steric Optimization: N1-methylation prevents undesired N2-alkylation regioisomers, enforcing planar conformation for improved kinase binding pocket insertion [2] [9].
  • Electronic Effects: N,N-dimethylation enhances electron-donating capacity (+I effect), strengthening hydrogen bonding with kinase hinge regions (e.g., Met793 in EGFR, Glu81 in CDK2) [3].
  • Solubility-Permeability Balance: The trimethyl modification increases logD by ~0.8 units versus unsubstituted analogs, enhancing membrane permeability while retaining aqueous solubility (>200µg/mL) [9].

Table 2: Biological Impact of N,N,1-Trimethyl Substitution in Key Derivatives

CompoundTarget KinaseIC₅₀ (µM) Parent ScaffoldIC₅₀ (µM) Trimethyl AnalogSelectivity Ratio (Cancer/Normal cells)
EGFRi 12b [2]EGFRWT0.0380.0168.8 (BAX/Bcl-2)
CDK2i 4a [3]CDK21.140.21279 (HepG2/WI-38)
BTKi 6b [9]BTK8.70.0012Not reported

Molecular docking reveals distinct binding advantages: In EGFR, the N1-methyl group occupies a hydrophobic cleft near Leu718, while the N,N-dimethylamino group forms water-bridged hydrogen bonds with Thr854. This dual interaction improves binding energy by -3.2 kcal/mol versus non-methylated analogs [2]. Similarly, in CDK2 inhibitors, trimethylation increases hydrophobic contact surface area with Ile10 and Leu134 by 38%, explaining the 5.4-fold potency enhancement [3].

Positional Isomerism and Electronic Effects in Pyrazolo[3,4-d]pyrimidine Derivatives

Positional isomerism critically influences the scaffold’s electronic distribution and biological performance:

  • Regioisomer Comparisons: The [3,4-d]-fusion pattern (vs. [1,5-a] or [4,3-d]) provides optimal dipole alignment (2.1–3.4 Debye) for kinase active sites. [3,4-d]-isomers exhibit 10-50× greater kinase affinity than [1,5-a]-isomers due to improved hydrogen bond geometry [10].
  • Electronic Consequences: Quantum mechanical calculations reveal C6 in [3,4-d]-isomers carries highest electron density (Fukui f⁻ index = 0.152), explaining its susceptibility to electrophilic substitution. Conversely, C3 shows nucleophilic character (f⁺ = 0.118), enabling Suzuki couplings for diversity expansion [6] [7].
  • Conformational Effects: X-ray crystallography demonstrates that 1,3-disubstituted [3,4-d]-derivatives adopt U-motif folded conformations via intramolecular π-π stacking (3.4Å interplanar distance). This pre-organization enhances target binding entropy by 4-6 kcal/mol versus linear isomers [7] [8].

Table 3: Influence of Isomerism on Binding Affinity

Isomer Typeσ1R Kᵢ (nM) [5]EGFR IC₅₀ (µM) [2]CDK2 IC₅₀ (µM) [3]BAX/Bcl-2 Ratio [2]
Pyrazolo[3,4-d]17-7400.016-8.210.21-12.248.8
Pyrazolo[1,5-a]>10,000>50>30<1.5
Triazolo[4,5-d]112 (benzimidazolyl) [5]Not reportedNot reportedNot applicable

The trimethylene linker studies provide exceptional insight into isomer-specific stacking. Dissymmetrical Leonard linker compounds (e.g., 6b) pairing pyrazolo[3,4-d]pyrimidine with triazolo[4,5-d]pyrimidine maintain the characteristic U-motif (dihedral angle = 8.7°), whereas [1,5-a]-isomers adopt extended conformations with 30-40° inter-ring angles [7] [8]. This conformational fidelity enables [3,4-d]-isomers to exploit both shape complementarity and electronic interactions in deep hydrophobic kinase pockets inaccessible to other isomers.

Properties

CAS Number

90085-12-4

Product Name

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

IUPAC Name

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

InChI

InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3

InChI Key

QWNBAYXVUGENHL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)C

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.